![molecular formula C23H21N5O B6505934 4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1396858-41-5](/img/structure/B6505934.png)
4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine, commonly known as 4-NCPP, is a novel drug molecule that has been developed for its potential therapeutic applications in the treatment of various diseases. It is a small molecule that has a unique combination of pharmacophore features and has been found to possess strong affinity to several receptors and enzymes. 4-NCPP has been studied for its ability to modulate the activity of various cellular processes, and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Naphthoquinones, including NP-PP, have been explored for their antimicrobial potential. Researchers have synthesized nitrogen-substituted naphthoquinone derivatives and evaluated their antibacterial effects. NP-PP may offer a novel avenue for combating multidrug-resistant bacteria .
Antitumoral Properties
The redox properties of naphthoquinones contribute to their antitumoral activity. NP-PP derivatives have shown promise in preclinical studies against cancer cells. Investigating their mechanisms of action and potential synergy with existing drugs could lead to effective cancer treatments .
Epidermal Growth Factor Receptor (EGFR) Interaction
Molecular docking studies have revealed interactions between NP-PP derivatives and EGFR. Understanding these interactions could inform drug design strategies for EGFR-related diseases .
Metal Complexes for Antibacterial Applications
NP-PP derivatives can form metal complexes (e.g., Pd(II), Ni(II), Co(II)) with enhanced antibacterial activity. These complexes exhibit in vitro effectiveness against clinically isolated bacterial strains, including Klebsiella oxytoca, Pseudomonas aeruginosa, and Escherichia coli .
Anti-Tubercular Potential
In the quest for potent anti-tubercular agents, NP-PP analogs have been designed and evaluated. Their anti-tubercular activity against Mycobacterium tuberculosis warrants further investigation .
Wirkmechanismus
Target of Action
Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (acheis) for the treatment of alzheimer’s disease (ad) . Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Similar compounds have been shown to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain . This can potentially improve cognitive function and memory in patients with Alzheimer’s disease .
Biochemical Pathways
Acetylcholinesterase inhibitors generally affect the cholinergic pathway by preventing the breakdown of acetylcholine . This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
Similar compounds have been shown to inhibit acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain . This can potentially improve cognitive function and memory in patients with Alzheimer’s disease .
Eigenschaften
IUPAC Name |
naphthalen-1-yl-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-23(20-9-5-7-18-6-1-2-8-19(18)20)28-14-12-27(13-15-28)22-16-21(24-17-25-22)26-10-3-4-11-26/h1-11,16-17H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQVNBJTIRQEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.